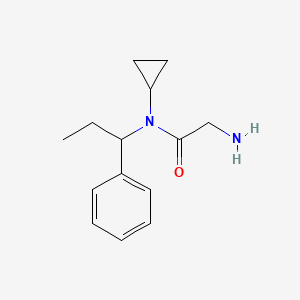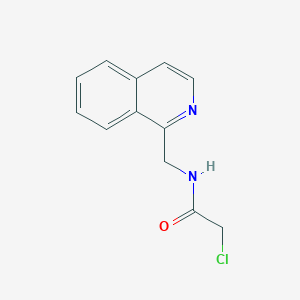
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isoquinolinylmethyl group, and an ethane-1,2-diamine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the isoquinolinylmethyl intermediate. This intermediate is then reacted with cyclopropylamine and ethane-1,2-diamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
科学研究应用
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N1-(7-chloroquinoline-4-yl)ethane-1,2-diamine: This compound has a similar ethane-1,2-diamine backbone but differs in the presence of a chloroquinoline group instead of the isoquinolinylmethyl group.
N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives: These compounds share the ethane-1,2-diamine structure but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
N'-cyclopropyl-N'-(isoquinolin-1-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c16-8-10-18(13-5-6-13)11-15-14-4-2-1-3-12(14)7-9-17-15/h1-4,7,9,13H,5-6,8,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVJRNMILREGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol](/img/structure/B7933082.png)
![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide](/img/structure/B7933089.png)
![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide](/img/structure/B7933090.png)
![2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933092.png)
![2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933095.png)


![2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol](/img/structure/B7933119.png)
![(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide](/img/structure/B7933134.png)

![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide](/img/structure/B7933144.png)



